molecular formula C17H21NO2 B13514484 1,2-Bis(3-methoxyphenyl)propan-2-amine

1,2-Bis(3-methoxyphenyl)propan-2-amine

Cat. No.: B13514484
M. Wt: 271.35 g/mol
InChI Key: LMFJICALWHJRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(3-methoxyphenyl)propan-2-amine is a synthetic organic compound characterized by a propane backbone substituted with two 3-methoxyphenyl groups at the 1- and 2-positions and an amine group at the 2-position. Its molecular formula is C₁₇H₂₁NO₂, with a molecular weight of 271.35 g/mol.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1,2-bis(3-methoxyphenyl)propan-2-amine

InChI

InChI=1S/C17H21NO2/c1-17(18,14-7-5-9-16(11-14)20-3)12-13-6-4-8-15(10-13)19-2/h4-11H,12,18H2,1-3H3

InChI Key

LMFJICALWHJRAL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)(C2=CC(=CC=C2)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-methoxyphenyl)propan-2-amine typically involves the reaction of 3-methoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-methoxyphenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups on the aromatic rings.

Scientific Research Applications

1,2-Bis(3-methoxyphenyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(3-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1,2-Bis(3-methoxyphenyl)ethane

  • Molecular Formula : C₁₆H₁₈O₂
  • Molecular Weight : 242.32 g/mol
  • Key Differences : Replaces the propan-2-amine backbone with ethane, eliminating the amine group.
  • Implications: The absence of the amine group likely reduces interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors), shifting its biological profile toward non-CNS applications. Detected in metabolomic studies, it may serve as a metabolite or synthetic intermediate .

β-Selenoamines (C1 and C2)

  • Examples :
    • C1 : 1-Phenyl-3-(p-tolylselanyl)propan-2-amine
    • C2 : 1-(2-Methoxyphenylselanyl)-3-phenylpropan-2-amine
  • Key Differences : Incorporates selenium (Se) instead of oxygen in the methoxy group.
  • Implications: Selenium enhances redox-modulating properties, as demonstrated in Caenorhabditis elegans models, where C1 and C2 showed superior antioxidant activity compared to diselenide analogs like DPDS. However, selenium-containing compounds may pose higher toxicity risks, necessitating careful dose optimization .

Tellurium-Containing Analogs (7c, 7d)

  • Examples :
    • 7c : 1-((4-Methoxyphenyl)tellanyl)propan-2-amine
    • 7d : 1-((3,4,5-Trimethoxyphenyl)tellanyl)propan-2-amine
  • Key Differences : Substitutes methoxy groups with tellurium (Te), a heavier chalcogen.
  • Compound 7c was synthesized with 70% yield, suggesting feasible production, but biological data are lacking .

Functional Group Modifications

N-Substituted Amines

  • Example : N-ethyl-1-(3-fluorophenyl)propan-2-amine
  • Key Differences : Ethyl substitution on the amine and a fluorophenyl group.
  • Ethylation may prolong half-life by reducing hepatic clearance .

Benzofuran Derivatives

  • Examples : 5-APB (1-(Benzofuran-5-yl)-propan-2-amine) and 6-APB (1-(Benzofuran-6-yl)-propan-2-amine)
  • Key Differences : Replaces methoxyphenyl with benzofuran rings.
  • Implications: Benzofuran derivatives are known for stimulant and entactogenic effects, regulated under drug laws.

Pharmacological and Toxicological Comparisons

Compound Molecular Formula Molecular Weight Key Functional Groups Bioactivity Summary Toxicity Considerations
Target Compound C₁₇H₂₁NO₂ 271.35 Methoxyphenyl, amine Potential CNS modulation Limited data; monitor for neurotoxicity
1,2-Bis(3-methoxyphenyl)ethane C₁₆H₁₈O₂ 242.32 Methoxyphenyl Metabolite/intermediate Low toxicity expected
C1 (β-selenoamine) C₁₆H₁₉NSe 304.29 Selenium, phenyl Antioxidant (in vitro) Higher selenium-related toxicity
5-APB C₁₁H₁₃NO 175.23 Benzofuran, amine Stimulant, regulated High abuse potential

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.